molecular formula C17H28N2O2 B12184086 1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol

1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol

Cat. No.: B12184086
M. Wt: 292.4 g/mol
InChI Key: GFPXUMPZAWMVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a methyl group and a propanol chain linked to a trimethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the propanol chain.

    Attachment of the Trimethylphenoxy Group: The intermediate product is then reacted with 2,4,6-trimethylphenol under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperazine ring.

    Substitution: The trimethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or modified piperazine derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
  • 1-(4-Methylpiperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
  • 1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethoxyphenoxy)propan-2-ol

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol is unique due to the presence of the trimethylphenoxy group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.

Properties

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol

InChI

InChI=1S/C17H28N2O2/c1-13-9-14(2)17(15(3)10-13)21-12-16(20)11-19-7-5-18(4)6-8-19/h9-10,16,20H,5-8,11-12H2,1-4H3

InChI Key

GFPXUMPZAWMVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.